2-Methoxy-6-(trifluoromethoxy)benzaldehyde 2-Methoxy-6-(trifluoromethoxy)benzaldehyde
Brand Name: Vulcanchem
CAS No.: 1261854-31-2
VCID: VC5698431
InChI: InChI=1S/C9H7F3O3/c1-14-7-3-2-4-8(6(7)5-13)15-9(10,11)12/h2-5H,1H3
SMILES: COC1=C(C(=CC=C1)OC(F)(F)F)C=O
Molecular Formula: C9H7F3O3
Molecular Weight: 220.147

2-Methoxy-6-(trifluoromethoxy)benzaldehyde

CAS No.: 1261854-31-2

Cat. No.: VC5698431

Molecular Formula: C9H7F3O3

Molecular Weight: 220.147

* For research use only. Not for human or veterinary use.

2-Methoxy-6-(trifluoromethoxy)benzaldehyde - 1261854-31-2

Specification

CAS No. 1261854-31-2
Molecular Formula C9H7F3O3
Molecular Weight 220.147
IUPAC Name 2-methoxy-6-(trifluoromethoxy)benzaldehyde
Standard InChI InChI=1S/C9H7F3O3/c1-14-7-3-2-4-8(6(7)5-13)15-9(10,11)12/h2-5H,1H3
Standard InChI Key AAFNHJQZSHIWIR-UHFFFAOYSA-N
SMILES COC1=C(C(=CC=C1)OC(F)(F)F)C=O

Introduction

Structural and Electronic Properties

The molecular structure of 2-methoxy-6-(trifluoromethyl)benzaldehyde (C₉H₇F₃O₂) features a benzene ring with opposing electronic effects: the methoxy group acts as an electron-donating substituent, while the trifluoromethyl group is strongly electron-withdrawing . This juxtaposition creates a polarized aromatic system, enhancing its susceptibility to electrophilic substitution at specific positions.

Table 1: Key Molecular Descriptors

PropertyValue/Description
Molecular FormulaC₉H₇F₃O₂
SMILESO=CC1=C(OC)C=CC=C1C(F)(F)F
InChI KeyLLBTYKHVRXDHKF-UHFFFAOYSA-N
Electron Density (C-2)Enhanced by -OCH₃ donation
Electron Density (C-6)Reduced by -CF₃ withdrawal

Synthetic Methodologies

Direct Oxidation Approaches

A patent (CN105523921A) describes the oxidation of 2,3-difluoro-6-methoxybenzaldehyde to its corresponding benzoic acid using potassium hydroxide and hydrogen peroxide . Although this method targets a difluoro analogue, it highlights the general reactivity of methoxy- and fluoro-substituted benzaldehydes under basic oxidative conditions. Key steps include:

  • Base-Mediated Oxidation: Aqueous KOH (6:1 mass ratio to substrate) facilitates aldehyde oxidation at 70°C over 2 hours .

  • Acid Workup: HCl-mediated protonation (pH 2) precipitates the product, which is purified via solvent extraction (ethyl acetate) and recrystallization .

Applications in Heterocyclic Synthesis

In medicinal chemistry, derivatives of 2-methoxy-6-(trifluoromethyl)benzaldehyde serve as precursors to nitroimidazooxazepines, a class of antitubercular and antiparasitic agents . For example:

  • Nitroimidazole Coupling: Reaction with 2-bromo-4-nitroimidazole under basic conditions yields silyl-protected intermediates, which undergo cyclization to form tricyclic scaffolds .

  • Chiral Resolution: Enantiomers of these compounds (e.g., R-6 and S-6) demonstrate differential bioactivity, emphasizing the need for stereocontrolled synthesis .

Table 2: Representative Bioactive Derivatives

CompoundBiological TargetIC₅₀/EC₅₀ (μM)Reference
R-6Leishmania donovani0.26
S-51Trypanosoma cruzi0.084
7,7-Dimethyl-22Mycobacterium tuberculosis0.03
BrandPurityPrice Range (€)Availability
IN-DA0099X095%InquireAvailable (Apr 2025)
54-PC30293198.1% (GC)250–2,242Available (Apr 2025)
3D-SQB77898≥95%DiscontinuedN/A

Note: GC (gas chromatography) is the primary analytical method for purity verification .

Emerging Applications in Drug Discovery

Recent studies highlight its role in developing:

  • Antileishmanial Agents: Derivatives exhibit >99% inhibition of L. donovani at 25 mg/kg doses in murine models .

  • Antitubercular Candidates: 7,7-Dimethyl analogues demonstrate microsomal stability (92% remaining after 1 h) and low nM potency .

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